FMOC-DL-styrylalanine
Description
Contextualizing Fmoc-DL-styrylalanine within Contemporary Peptide and Supramolecular Chemistry
In modern chemical research, the precise design of molecules to achieve specific functions is a central theme. This compound fits into this paradigm as a specialized building block. In peptide chemistry, the focus has expanded from the 20 proteinogenic amino acids to include a vast array of unnatural amino acids (UAAs). The incorporation of UAAs like styrylalanine allows for the creation of peptides with enhanced properties, such as increased stability, specific conformations, and novel biological activities. The Fmoc protecting group is a key component in this context, as it is central to the most widely used strategy for solid-phase peptide synthesis (SPPS), enabling the efficient and stepwise assembly of these custom peptides. lgcstandards.comnih.gov
Supramolecular chemistry, the study of systems involving molecular aggregates held together by non-covalent bonds, also benefits from custom-designed molecules like this compound. The aromatic nature of both the Fmoc group and the styryl moiety makes this compound a candidate for inducing self-assembly through π-π stacking interactions. rsc.org These interactions, along with hydrogen bonding and hydrophobic forces, can drive the formation of well-ordered nanostructures such as fibrils, tapes, and hydrogels, which have potential applications in biomaterials, drug delivery, and nanotechnology. mdpi.comnih.gov
The Unique Role of the Styryl Moiety in Fmoc-Modified Amino Acid Design
The defining feature of this compound is its styryl group, a vinylbenzene functional group. This moiety imparts several unique properties to the amino acid that are of significant interest in chemical design.
The extended π-system of the styryl group can introduce valuable spectroscopic properties into a peptide. The conjugation of the phenyl ring with the double bond allows for the absorption and emission of light at specific wavelengths, making it a potential intrinsic fluorescent probe. The incorporation of such fluorescent amino acids is a powerful tool for studying protein structure, dynamics, and interactions without the need for larger, potentially disruptive fluorescent tags. rsc.org
From a structural perspective, the rigid and planar nature of the styryl group can be used to impose conformational constraints on a peptide backbone. This can be crucial for mimicking or stabilizing specific secondary structures, such as β-sheets or turns, which are often important for biological activity. Furthermore, the aromatic character of the styryl group provides an additional site for non-covalent interactions, particularly π-π stacking, which can be a driving force in peptide self-assembly and in the binding of the peptide to biological targets. rsc.orgnih.gov The incorporation of styrylalanine has been noted in the design of peptide-based drug candidates, where it can contribute to enhanced binding affinity and improved pharmacokinetic properties.
Overview of Key Research Paradigms and Theoretical Frameworks
The application of this compound is grounded in well-established principles of chemical synthesis and emerging concepts in materials science.
The use of this compound in peptide synthesis is predominantly governed by the principles of Fmoc solid-phase peptide synthesis (SPPS). This methodology, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. lgcstandards.com
The key to this strategy is the use of the Fmoc group as a temporary protecting group for the α-amino group of the amino acid. The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. publish.csiro.au This orthogonality of protecting groups—where the temporary N-terminal protecting group and the permanent side-chain protecting groups (if any) are removed under different conditions—is a major advantage of Fmoc chemistry. publish.csiro.au
The synthesis cycle involves:
Attachment: The first Fmoc-protected amino acid is anchored to the solid support.
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid.
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus.
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
Cleavage: Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com
The high yield and purity of the resulting peptides have made Fmoc SPPS the method of choice for both research and industrial-scale peptide production. crick.ac.uk
A significant area of research involving molecules like this compound is the development of self-assembling peptide systems. This field is inspired by natural processes where proteins and peptides spontaneously form highly ordered and functional structures. nih.gov Short, synthetic peptides, particularly those containing aromatic moieties, can be designed to self-assemble in response to specific triggers such as changes in pH, temperature, or solvent composition. rsc.org
A major driving force for the self-assembly of many Fmoc-amino acid derivatives is the π-π stacking of the aromatic fluorenyl groups. nih.gov This, in combination with hydrogen bonding between the peptide backbones, leads to the formation of hierarchical structures, often starting with the formation of β-sheet-like arrangements that then assemble into nanofibers, which in turn can entangle to form a hydrogel. rsc.org
Current trends in this field include:
Stimuli-Responsive Materials: Designing peptides that self-assemble or disassemble in response to specific biological or chemical signals, allowing for the controlled release of encapsulated drugs or the formation of scaffolds for tissue engineering in situ. mdpi.com
Bioactive Scaffolds: Creating self-assembled hydrogels that not only provide structural support for cells but also present bioactive signals to promote cell adhesion, proliferation, and differentiation.
Hierarchical Complexity: Moving beyond simple one-dimensional fibers to create more complex, multi-component, and hierarchically ordered structures with advanced functions. meijerlab.nl
The inclusion of the styryl group in such systems offers an additional layer of control over the self-assembly process through its own electronic and steric properties, potentially influencing the morphology and stability of the resulting supramolecular structures.
Compound Data
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 159610-82-9 |
| Molecular Formula | C₂₆H₂₃NO₄ |
| Molecular Weight | 413.47 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 141.7 °C |
| Storage Temperature | 2-8°C |
Data sourced from publicly available chemical supplier information. lgcstandards.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-15,23-24H,16-17H2,(H,27,30)(H,28,29)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHHKMOLFNMMV-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215190-24-2 | |
| Record name | Fmoc-L-Styrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Approaches to Fmoc Dl Styrylalanine Synthesis and Derivatization
Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-DL-styrylalanine Incorporation
Solid-Phase Peptide Synthesis (SPPS) stands as the predominant method for the assembly of peptides due to its efficiency, ease of automation, and simplified purification procedures. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. nih.gov For the incorporation of this compound, several aspects of the standard SPPS protocol require careful consideration to ensure high yield and purity of the final peptide.
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Nα-amine is a critical step in each cycle of SPPS. luxembourg-bio.com This deprotection is typically achieved by treatment with a secondary amine base, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edu The reaction proceeds via a β-elimination mechanism, releasing the free amine to allow for the subsequent coupling reaction. luxembourg-bio.com
When incorporating a bulky, non-proteinogenic amino acid like styrylalanine, the standard deprotection conditions may require optimization. Factors such as steric hindrance from the styryl side chain and potential aggregation of the growing peptide-resin can impede the access of the base to the Fmoc group, leading to incomplete deprotection. nih.gov Incomplete Fmoc removal results in the formation of deletion sequences, which are often difficult to separate from the target peptide.
To mitigate these challenges, several strategies can be employed:
Extended Reaction Times: Increasing the duration of the piperidine treatment can help ensure complete Fmoc removal, particularly in sterically hindered contexts.
Alternative Bases: While piperidine is the standard, other bases or base cocktails can be more effective in certain situations. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate Fmoc removal, though its use requires careful control to avoid side reactions like aspartimide formation. peptide.com A combination of a weaker base with DBU can sometimes offer a good balance of efficiency and safety.
Solvent Composition: The choice of solvent can influence the swelling of the resin and the solvation of the peptide chain, thereby affecting the accessibility of the Fmoc group. While DMF is standard, alternatives like N-methyl-2-pyrrolidone (NMP) or the inclusion of additives can improve deprotection efficiency in difficult sequences.
Table 1: Representative Fmoc-Deprotection Conditions for Unnatural Amino Acids
| Reagent/Condition | Concentration | Typical Time | Notes |
| Piperidine in DMF | 20% (v/v) | 5-20 min | Standard condition, may require longer times for hindered residues. |
| Piperidine in NMP | 20% (v/v) | 5-20 min | NMP can improve resin swelling and disrupt aggregation. |
| DBU/Piperidine in DMF | 2% DBU, 20% Piperidine (v/v) | 3-10 min | Faster deprotection, but increased risk of side reactions. |
Disclaimer: The data in this table represents typical conditions used for sterically hindered or aggregation-prone sequences in SPPS and are not based on specific experimental results for this compound due to a lack of available literature.
The formation of the peptide bond between the incoming this compound and the free amine of the resin-bound peptide chain is the cornerstone of the elongation cycle. The efficiency of this coupling reaction is paramount to achieving a high yield of the desired full-length peptide. The bulky nature of the styrylalanine side chain can present a significant steric challenge, potentially slowing down the coupling reaction and leading to incomplete incorporation.
To maximize coupling efficiency, a variety of activating reagents and protocols are available. These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species. Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are effective and widely used. chempep.com
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly efficient activators.
Uronium/Aminium Salts: Reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU) are among the most powerful and commonly used coupling agents, particularly for hindered amino acids. luxembourg-bio.com
Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Typical Coupling Time | Relative Potency |
| DIC | HOBt or Oxyma | DIPEA | 30-120 min | High |
| HBTU | HOBt | DIPEA | 20-60 min | Very High |
| HATU | HOAt | DIPEA or Collidine | 15-45 min | Very High |
| PyBOP | - | DIPEA | 20-60 min | Very High |
Disclaimer: This table provides a general comparison of coupling reagents often used for difficult couplings in SPPS. The optimal choice for this compound would require empirical determination.
A crucial aspect of incorporating this compound is the control of stereochemistry. Since the starting material is a racemic mixture (DL), the resulting peptide will be a mixture of diastereomers. If a specific stereoisomer is required, the synthesis must start with the enantiomerically pure Fmoc-L-styrylalanine or Fmoc-D-styrylalanine. During the activation and coupling steps, there is a risk of epimerization at the α-carbon, which can be minimized by the use of urethane-based protecting groups like Fmoc and by avoiding excessive pre-activation times and strong bases. nih.gov
Orthogonality in protecting groups is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.com In the context of Fmoc-SPPS, the temporary Nα-Fmoc group is base-labile, while the permanent side-chain protecting groups are typically acid-labile (e.g., removed by trifluoroacetic acid, TFA, during the final cleavage from the resin). iris-biotech.de
If the styryl side chain of styrylalanine were to be functionalized (e.g., with a hydroxyl or amino group), it would require a protecting group that is orthogonal to both the Fmoc and the standard acid-labile side-chain protecting groups. This would allow for selective modification of the styrylalanine side chain while the peptide is still on the resin.
Examples of orthogonal protecting group pairs include:
Fmoc (base-labile) / Boc (acid-labile): A classic orthogonal pair.
Alloc (allyloxycarbonyl, removed by Pd(0)) / Fmoc: Allows for deprotection under neutral conditions.
Mtt (4-methyltrityl, removed by very mild acid) / tBu (tert-butyl, removed by strong acid): Provides different levels of acid lability.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl, removed by hydrazine) / Fmoc: Dde is stable to both acid and the bases used for Fmoc removal.
The choice of an orthogonal protecting group for a modified styrylalanine side chain would depend on the nature of the functional group and the desired on-resin modification chemistry.
In recent years, there has been a significant push to make peptide synthesis more environmentally friendly. The large volumes of hazardous solvents, such as DMF and dichloromethane (B109758) (DCM), used in SPPS are a major concern. Research into greener alternatives is ongoing.
Potential green chemistry improvements for the synthesis of styrylalanine-containing peptides include:
Alternative Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-formylmorpholine (NFM) are being investigated as replacements for DMF. The solubility of this compound and the swelling of the resin in these solvents would need to be evaluated.
Atom Economy: The use of highly efficient coupling reagents at near-stoichiometric amounts can improve the atom economy of the synthesis.
Solution-Phase Synthetic Routes to this compound and its Analogs
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later ligated. ekb.eg In solution-phase synthesis, each intermediate peptide is isolated and purified after each coupling and deprotection step.
The synthesis of a dipeptide containing this compound in solution would typically involve the following steps:
Protection of the C-terminus of the first amino acid (e.g., as a methyl or benzyl (B1604629) ester).
Coupling of this compound to the deprotected N-terminus of the first amino acid using a suitable coupling reagent (e.g., DCC/HOBt or HATU).
Purification of the protected dipeptide by chromatography or crystallization.
Selective deprotection of either the N-terminus (Fmoc removal) or the C-terminus to allow for further chain elongation.
Solution-phase synthesis offers greater flexibility in the choice of protecting groups and coupling methods and avoids the complications associated with the solid support, such as aggregation. However, it is generally more labor-intensive and time-consuming than SPPS.
Chemoenzymatic Synthesis Methodologies for this compound Peptides
Chemoenzymatic peptide synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions (e.g., in organic solvents or frozen aqueous solutions).
The key advantages of using enzymes for peptide synthesis include:
Absolute Stereoselectivity: Enzymes typically act on only one enantiomer of a racemic mixture, which could be a way to resolve DL-styrylalanine during the synthesis.
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous or mixed aqueous/organic media at neutral pH and room temperature, which is compatible with sensitive functional groups.
Minimal Side-Chain Protection: The high chemoselectivity of enzymes can often obviate the need for side-chain protecting groups.
For the incorporation of an unnatural amino acid like styrylalanine, the substrate specificity of the chosen enzyme is a critical factor. Some proteases, such as thermolysin or chymotrypsin, have been shown to accept certain unnatural amino acids as substrates. nih.gov A potential chemoenzymatic route could involve the coupling of an N-terminally protected styrylalanine ester (e.g., this compound methyl ester) with another amino acid or peptide fragment. However, extensive screening and optimization would be required to find a suitable enzyme and reaction conditions for the efficient incorporation of this compound.
Design and Synthesis of this compound Containing Peptide Mimetics and Conjugates
The incorporation of unnatural amino acids into peptide structures is a key strategy in the design of peptide mimetics and conjugates with enhanced biological activity, stability, and novel functionalities. This compound, with its unique styryl side chain, offers a versatile scaffold for the development of such molecules. The design and synthesis of peptide mimetics and conjugates containing this amino acid involve a combination of solid-phase peptide synthesis (SPPS) techniques and specific chemical modifications of the styryl group.
The design of peptide mimetics often focuses on replacing specific amino acid residues in a known bioactive peptide with this compound to probe structure-activity relationships or to introduce conformational constraints. The styryl group can act as a bulky, hydrophobic substituent that can influence peptide folding and interaction with biological targets. Furthermore, the double bond in the styryl moiety provides a site for further chemical derivatization, allowing for the creation of a diverse range of peptide mimetics.
The synthesis of these peptide mimetics typically follows standard Fmoc-based solid-phase peptide synthesis protocols. In this process, the resin-bound peptide chain is extended by sequentially coupling Fmoc-protected amino acids, including this compound. The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a mild base, typically piperidine in dimethylformamide (DMF), followed by the coupling of the next Fmoc-amino acid activated by a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Table 1: Key Reagents in the Synthesis of this compound Containing Peptides
| Reagent/Component | Function |
| Rink Amide Resin | Solid support for peptide synthesis, yielding a C-terminal amide upon cleavage. |
| This compound | The unnatural amino acid building block being incorporated. |
| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group from the N-terminus. |
| HBTU/HOBt/DIPEA | Coupling reagents used to activate the carboxylic acid of the incoming Fmoc-amino acid for amide bond formation. |
| Trifluoroacetic acid (TFA) | Used in the final step to cleave the synthesized peptide from the resin and remove side-chain protecting groups. |
The synthesis of peptide conjugates containing this compound involves the covalent attachment of other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, to the peptide. The styryl group of this compound can be a key site for such conjugations. For instance, the double bond can undergo various chemical reactions, such as epoxidation followed by ring-opening, or hydroformylation to introduce an aldehyde for further ligation.
A common strategy for creating peptide conjugates is to first synthesize the peptide containing this compound on a solid support. After selective deprotection of a functional group on the styrylalanine side chain (if a modified version is used) or by leveraging the reactivity of the styryl group itself, the desired molecule can be conjugated to the peptide while it is still attached to the resin. Alternatively, the fully synthesized and cleaved peptide can be conjugated in solution.
Table 2: Representative Reaction Scheme for Peptide Mimetic Synthesis
| Step | Description | Reagents and Conditions |
| 1. Resin Swelling | The solid support is swelled in a suitable solvent to allow for efficient reaction kinetics. | DMF |
| 2. Fmoc Deprotection | The Fmoc group is removed from the resin or the last coupled amino acid. | 20% Piperidine in DMF |
| 3. Amino Acid Coupling | The next Fmoc-protected amino acid (e.g., this compound) is coupled to the free amine. | Fmoc-amino acid, HBTU, HOBt, DIPEA in DMF |
| 4. Repetition | Steps 2 and 3 are repeated until the desired peptide sequence is assembled. | N/A |
| 5. Cleavage and Deprotection | The peptide is cleaved from the resin, and all side-chain protecting groups are removed. | TFA, TIS, H₂O |
Detailed research findings on specific this compound-containing peptide mimetics and conjugates are not extensively available in the public domain, suggesting this may be a niche area of research. However, the foundational principles of peptide chemistry provide a clear framework for how such molecules would be designed and synthesized. The successful incorporation and derivatization of this compound would yield novel peptide-based molecules with potential applications in drug discovery and materials science, warranting further investigation into their synthesis and biological evaluation.
Supramolecular Self Assembly of Fmoc Dl Styrylalanine and Its Derivatives
Molecular Recognition and Intermolecular Interactions in Fmoc-DL-styrylalanine Assemblies
The self-assembly of this compound is a complex process governed by a delicate balance of non-covalent interactions. These interactions dictate the molecular recognition events that lead to the formation of ordered supramolecular structures. The primary forces at play include π-π stacking, hydrogen bonding, and hydrophobic effects, with the stereochemistry of the molecule adding another layer of control over the final assembled architecture.
The self-assembly of Fmoc-protected amino acids and peptides is significantly driven by π-π stacking and hydrophobic interactions originating from the bulky aromatic Fmoc group. acs.orgreading.ac.uk This interaction involves the non-covalent association between the π-orbitals of adjacent aromatic rings, leading to ordered arrangements. acs.org In this compound, both the fluorenyl (Fmoc) group and the styryl side chain are aromatic, providing ample opportunity for these stabilizing interactions. The Fmoc group, in particular, acts as a primary driving force, initiating the aggregation process by forming columns of stacked aromatic rings. rsc.org This π-stacking provides both energetic contribution and directionality to the self-assembly process. researchgate.net Quantum mechanical calculations have confirmed the decisive role of π-π stacking interactions between the Fmoc groups in the stability of the resulting fibrils. rsc.org These interactions, often in a parallel displaced or T-shaped geometry, are central to the formation of amyloid-like fibrils and other self-assembled nanostructures. researchgate.net The stacking of Fmoc groups can be detected experimentally, for instance, by a red-shift in fluorescence emission, indicating their close proximity in the assembled state. researchgate.net
While π-π stacking is a primary driver, the formation of stable supramolecular structures from this compound is critically reinforced by hydrogen bonding and hydrophobic effects. frontiersin.orgfrontiersin.org The peptide-like backbone of the molecule contains amide (-CONH-) groups that can act as both hydrogen bond donors and acceptors. This facilitates the formation of extensive hydrogen bond networks, often resulting in β-sheet-like arrangements similar to those found in amyloid fibrils. rsc.orgmdpi.com These hydrogen bonds typically run perpendicular to the direction of the π-stacking, creating a robust, orthogonal, self-assembled structure. mdpi.com
Stereochemistry exerts a profound influence on the self-assembly of chiral molecules like Fmoc-styrylalanine, affecting the kinetics, morphology, and properties of the resulting nanostructures. frontiersin.org While the L-enantiomer and its D-counterpart are mirror images, their self-assembly can lead to structures with opposite handedness; for instance, L-peptides often form left-handed helices, while D-peptides form right-handed ones. frontiersin.org
When a racemic mixture of L- and D-enantiomers, such as this compound, is used, the assembly behavior can differ significantly from that of the pure enantiomers. The presence of both chiral forms can lead to unique packing arrangements that are inaccessible to the homochiral (pure L or D) systems. frontiersin.org This can result in different morphologies; for example, while a pure enantiomer might form helical nanofibers, the racemic mixture could form flatter, less-twisted structures like ribbons or nanosheets. frontiersin.org In some systems, mixing enantiomers has been shown to alter the morphology of assembly structures entirely. frontiersin.org This principle highlights that stereochemical information is a critical parameter that can be used to control and tune the architecture of self-assembled materials. nih.govnih.gov
Table 1: Influence of Stereochemistry on Peptide Self-Assembly
| System | L-Enantiomer Assembly | Racemic (DL) Mixture Assembly | Key Finding | Reference |
| General Peptides | Typically forms left-handed helical structures. | Can form non-helical structures or structures with different packing. | Chirality dictates the handedness and can alter morphology. | frontiersin.org |
| Fmoc-FF Derivatives | Forms specific nanostructures. | Leads to a change in the morphology of the assembly structures. | Switching the chirality of one residue alters the final structure. | frontiersin.org |
| Cyclic Peptides | Forms hydrogels with a specific thixotropic recovery time. | Forms a thixotropic hydrogel with a significantly shorter recovery time. | Racemic mixture can lead to improved material properties. | frontiersin.org |
Mechanisms of Nanostructure Formation from this compound Building Blocks
The formation of complex nanostructures from this compound is a hierarchical process that begins at the molecular level and extends to macroscopic materials like hydrogels. The process is typically initiated by a nucleation event followed by a growth phase, leading to the formation of primary structures like nanofibers, which can then associate into more complex architectures.
The formation of fibrillar structures from Fmoc-amino acid derivatives often follows a nucleated growth mechanism. frontiersin.org This process begins with the self-assembly of individual molecules (monomers) into small, unstable aggregates. Once a critical nucleus size is reached, the aggregate becomes a stable seed for further growth. Monomers then add to the ends of this nucleus, leading to the elongation of the structure into a one-dimensional nanofiber. frontiersin.org This fibrillization is driven by the interplay of π-π stacking of the Fmoc groups and intermolecular hydrogen bonding that forms β-sheet-like structures. frontiersin.org The resulting nanofibers typically have diameters in the range of 10-20 nm and can become physically entangled at sufficient concentrations to form a hydrogel network. frontiersin.org The kinetics of this fibrillization can be studied by monitoring changes in fluorescence or other spectroscopic signals over time. reading.ac.uknih.gov
Under specific environmental conditions, such as changes in pH or concentration, the primary nanofibers can organize into more complex, higher-order structures. researchgate.netnih.gov For example, individual nanofibers can associate laterally to form wider, flat ribbons. In some systems, these flat ribbons are observed at intermediate pH values, while more flexible, entangled fibrils dominate at higher pH. researchgate.netnih.gov
Furthermore, these ribbons can exhibit a helical twist, giving rise to twisted ribbons. The pitch and handedness of this twist are dictated by the underlying molecular chirality and the balance of intermolecular forces. In some cases, these twisted ribbons may even close upon themselves to form hollow nanocylinders or nanotubes. nih.gov The formation of these varied and complex architectures from a single molecular building block demonstrates the hierarchical nature of self-assembly, where simple units progressively organize into more sophisticated structures. mdpi.comrsc.org
Table 2: Examples of Self-Assembled Nanostructures from Fmoc-Amino Acid Derivatives
| Fmoc-Derivative | Observed Nanostructure(s) | Key Driving Interactions | Reference |
| Fmoc-Phenylalanine (Fmoc-F) | Nanofibers, Hydrogels, 3D aggregates | π-π stacking, Hydrogen bonding | nih.govnih.gov |
| Fmoc-Diphenylalanine (Fmoc-FF) | Flexible fibrils, Flat rigid ribbons, Hydrogels | π-π stacking, Antiparallel β-sheets | researchgate.netnih.gov |
| Fmoc-Tryptophan (Fmoc-W) | Strong, stable aggregates | π-π stacking, Hydrogen bonding (indole ring) | nih.gov |
| Fmoc-Alanine (Fmoc-A) | Flower-like structures, Nanosheets | Hydrophobic interactions, Hydrogen bonding | nih.govchemrxiv.org |
| Fmoc-Leucine (Fmoc-L) | Flower-like morphology, Small tubes | Hydrophobic interactions | chemrxiv.org |
Environmental Triggering of this compound Self-Assembly
The self-assembly of this compound and its derivatives into ordered supramolecular structures is a process highly sensitive to environmental cues. Specific triggers can initiate and modulate the assembly, leading to the formation of diverse nanoscale architectures. These triggers primarily involve changes in the solution's pH, solvent composition, and ionic strength, which influence the non-covalent interactions driving the assembly process.
pH-Induced Self-Assembly Mechanisms
In the case of this compound, the carboxylic acid moiety plays a crucial role. At neutral or high pH, the carboxyl group is deprotonated, resulting in a negatively charged carboxylate ion. This charge introduces electrostatic repulsion between the molecules, which can hinder or prevent aggregation. rsc.orgresearchgate.net However, upon lowering the pH, the carboxylate groups become protonated. rsc.orgrsc.org This neutralization of charge reduces the repulsive forces and enhances the attractive forces, such as hydrogen bonding and π-π stacking interactions between the aromatic Fmoc groups and the styryl moieties. rsc.orgrsc.org
Studies on similar Fmoc-dipeptides have shown that the gelation ability is significantly enhanced at acidic pH due to the protonation of carboxylate groups, which facilitates a more favorable self-assembly process. rsc.orgrsc.org This pH-triggered mechanism allows for precise control over the initiation of self-assembly and the resulting material properties. rsc.org The self-assembly of Fmoc-diphenylalanine, for instance, exhibits apparent pKa shifts, indicating that the assembly process itself influences the protonation equilibrium. nih.govresearchgate.net This phenomenon leads to distinct structural transitions at different pH values, from flexible fibrils at high pH to rigid ribbons at intermediate pH. nih.govresearchgate.net
Solvent-Switch Triggered Assembly Dynamics
The composition of the solvent plays a critical role in the self-assembly of this compound. The "solvent-switch" method is a widely used technique to induce the formation of supramolecular structures. unizar.esunibo.it This process typically involves dissolving the Fmoc-amino acid derivative in a good, often organic, solvent and then introducing a poor solvent, usually water. rsc.orgunizar.es
The initial dissolution in a solvent like dimethyl sulfoxide (B87167) (DMSO) ensures the molecules are well-solvated and exist as monomers. rsc.orgunizar.es The subsequent addition of water, a poor solvent for the hydrophobic Fmoc and styryl groups, disrupts this solvation shell. This change in the solvent environment increases the hydrophobic interactions between the molecules, driving them to aggregate and self-assemble to minimize their contact with water. nih.gov
The dynamics of this assembly are influenced by several factors, including the choice of the organic solvent and the final solvent ratio. unizar.es Different organic solvents can lead to variations in the resulting morphologies, such as fibers, ribbons, or other complex structures. rsc.orgunizar.es For example, studies on Fmoc-diphenylalanine have shown that the mechanical properties of the resulting gels are dependent on the final DMSO/water ratio. unizar.es The rate of solvent addition can also affect the assembly pathway and the final structures. A slow addition can lead to more ordered structures, while a rapid change may result in kinetically trapped, less-ordered aggregates. The interplay between π-π stacking of the Fmoc groups and hydrogen bonding is crucial in this solvent-driven assembly. rsc.org
Salt-Induced Assembly and Ionic Interactions
The presence of salts and the resulting ionic interactions can significantly influence the self-assembly of charged Fmoc-peptide derivatives. rsc.org For molecules like this compound, which possess a carboxylate group at neutral or basic pH, the addition of salt can modulate the electrostatic interactions that govern their aggregation behavior.
In a solution containing deprotonated this compound molecules, the negative charges on the carboxylate groups lead to electrostatic repulsion, which can prevent self-assembly. researchgate.net The introduction of cations from a salt, such as Na⁺ from NaCl, can screen these negative charges. rsc.org This charge screening effect reduces the electrostatic repulsion between the molecules, allowing attractive forces like van der Waals interactions, hydrogen bonding, and π-π stacking to dominate, thereby initiating self-assembly. rsc.orgnih.gov
Research on a negatively charged Fmoc-tripeptide, Fmoc-FFpY, demonstrated that gelation could be induced in a NaCl solution. rsc.org The electrostatic interactions between the peptide's phosphate (B84403) groups and Na⁺ ions triggered the self-assembly, which was then stabilized by hydrogen bonds and π-π stacking. rsc.org The concentration of the salt was found to modulate the rheological properties and the size of the resulting nanofibers. rsc.org This indicates that by tuning the ionic strength of the solution, it is possible to control the morphology and mechanical properties of the self-assembled structures.
| Trigger | Mechanism | Key Influencing Factors | Resulting Structures |
| pH | Protonation/deprotonation of the carboxylic acid group, altering electrostatic repulsion and hydrogen bonding. rsc.orgrsc.org | Final pH, rate of pH change. rsc.orgunizar.es | Fibrils, ribbons. nih.govresearchgate.net |
| Solvent-Switch | Increasing hydrophobic interactions by changing solvent polarity (e.g., adding water to a DMSO solution). rsc.orgunizar.es | Choice of organic solvent, final solvent ratio, rate of mixing. unizar.es | Fibers, ribbons, various micro/nanostructures. rsc.orgrsc.org |
| Salt | Screening of electrostatic repulsion between charged groups by counter-ions, promoting aggregation. rsc.org | Salt concentration, ion type. rsc.org | Nanofibrillar hydrogels. rsc.org |
Theoretical and Computational Modeling of this compound Self-Assembly
To complement experimental investigations and gain deeper insights into the mechanisms of self-assembly, theoretical and computational modeling techniques are employed. aip.org These methods provide an atomistic or coarse-grained view of the assembly process, which is often difficult to obtain through experimental means alone. aip.org Molecular dynamics simulations and forcefield parameterization are particularly valuable tools in this regard. acs.org
Molecular Dynamics Simulations of Assembly Processes
Molecular dynamics (MD) simulations are a powerful computational method used to study the time evolution of a system of atoms and molecules. researchgate.net By solving Newton's equations of motion, MD simulations can track the trajectory of each particle, providing a detailed picture of the self-assembly process from initial random distribution to the formation of ordered structures. researchgate.netnih.gov
Both all-atom (AA) and coarse-grained (CG) MD simulations have been successfully applied to study the self-assembly of Fmoc-amino acids and peptides. rsc.orgaip.org AA-MD simulations provide a high-resolution view of the interactions, including the specific roles of hydrogen bonding and π-π stacking. rsc.org For example, simulations of Fmoc-diphenylalanine have revealed the importance of π-π interactions between the fluorenyl rings as the major driving force for self-assembly into cylindrical nanostructures. researchgate.net
Coarse-grained (CG) MD simulations, where groups of atoms are represented as single "beads," allow for the study of larger systems and longer timescales, which are often necessary to observe the full self-assembly process. rsc.orgrsc.org CG-MD simulations have been used to investigate the solvent-controlled morphological transitions of Fmoc-protected aliphatic amino acids, showing how solvent variation can tune the resulting structures. rsc.org These simulations can also predict aggregation propensities and help understand how factors like salt concentration influence the final assembled morphology. rsc.orgresearchgate.net
Forcefield Parameterization and Conformational Analysis for Styrylalanine-Containing Systems
The accuracy of molecular dynamics simulations is critically dependent on the quality of the forcefield, which is a set of mathematical functions and parameters that describe the potential energy of the system. uiuc.edu While standard forcefields like CHARMM and AMBER are well-parameterized for common biomolecules, they may lack accurate parameters for non-standard residues like styrylalanine. uiuc.eduambermd.org
Therefore, a crucial step in modeling this compound is the development and validation of specific forcefield parameters for the styrylalanine moiety. ambermd.org This process, known as parameterization, typically involves fitting the forcefield parameters to high-level quantum mechanical (QM) calculations of the molecule's geometry, vibrational frequencies, and potential energy surfaces. wcss.plnih.gov Programs like Paramfit can be used to derive these bonded parameters. ambermd.org
Once a reliable forcefield is established, conformational analysis can be performed to explore the accessible conformations of the this compound monomer and its oligomers. This analysis helps to identify the low-energy conformations that are likely to be present during the self-assembly process. Understanding the conformational preferences of the styryl group and its interactions with the Fmoc group and the peptide backbone is essential for elucidating the packing arrangements within the final supramolecular structure.
| Computational Technique | Purpose | Key Outputs | Relevance to this compound |
| All-Atom Molecular Dynamics (AA-MD) | To simulate the detailed atomic interactions driving self-assembly. rsc.orgresearchgate.net | Trajectories of atoms, interaction energies, detailed structural arrangements (e.g., hydrogen bonds, π-π stacking). researchgate.net | Provides high-resolution insight into the specific roles of the Fmoc, styryl, and carboxyl groups in the assembly process. rsc.org |
| Coarse-Grained Molecular Dynamics (CG-MD) | To simulate larger systems and longer timescales of assembly. rsc.orgrsc.org | Morphological transitions, aggregation kinetics, large-scale structures. rsc.orgrsc.org | Enables the study of how environmental triggers like solvent changes lead to the formation of macroscopic structures. rsc.org |
| Forcefield Parameterization | To develop accurate potential energy functions for non-standard residues. ambermd.orgwcss.pl | Bond, angle, and dihedral parameters for the styrylalanine moiety. ambermd.org | Ensures the reliability and accuracy of MD simulations involving this compound. uiuc.edu |
| Conformational Analysis | To identify stable conformations of the monomer and its oligomers. | Low-energy structures, rotational energy barriers, interaction geometries. | Helps to predict how individual molecules will pack together in the self-assembled state. |
Predictive Models for Supramolecular Architecture Design of this compound
Currently, there is a notable absence of specific research and published data focusing on the supramolecular self-assembly and predictive architectural modeling of N-(9-fluorenylmethoxycarbonyl)-DL-styrylalanine (this compound). While the broader field of Fmoc-amino acid and Fmoc-dipeptide self-assembly is well-documented, with extensive studies on compounds like Fmoc-phenylalanine and Fmoc-diphenylalanine, this specific derivative remains largely unexplored in the scientific literature.
The principles that govern the self-assembly of other Fmoc-amino acids are driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the amino acid backbones, and hydrophobic interactions. nih.govthno.org Computational approaches, such as molecular dynamics (MD) simulations and coarse-grained modeling, have been instrumental in providing insights into the self-assembly mechanisms and predicting the final supramolecular structures for a variety of Fmoc-peptide derivatives. core.ac.ukresearchgate.net These models help in understanding how modifications to the amino acid side chain can influence the resulting nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govchemrxiv.org
For instance, studies on Fmoc-phenylalanine have detailed how factors like pH and solvent conditions can be used to control the formation of hydrogels. nih.govrsc.org Furthermore, predictive models have been developed for other Fmoc-dipeptides to understand how sequence and hydrophobicity impact their interaction with lipid membranes and their potential for forming ordered two-dimensional structures. mdpi.com
However, without experimental data or computational studies specifically targeting this compound, any discussion on predictive models for its supramolecular architecture would be speculative. The unique electronic and steric properties of the styryl group, which contains a conjugated system, would likely introduce distinct intermolecular interactions that differ from those in more commonly studied Fmoc-amino acids. To develop predictive models for this compound, future research would need to involve:
Synthesis and Experimental Characterization: The first step would be the synthesis and purification of this compound. Following this, experimental techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), Circular Dichroism (CD) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy would be necessary to characterize the self-assembled structures under various conditions.
Computational Modeling: Atomistic and coarse-grained molecular dynamics simulations could then be employed to model the self-assembly process. These simulations would help in identifying the key intermolecular interactions and the thermodynamic driving forces. By comparing simulation results with experimental observations, a reliable predictive model could be developed.
Parameterization: A crucial aspect of building a predictive model is the accurate parameterization of the force fields used in the simulations to account for the specific chemical properties of the styrylalanine moiety.
Until such studies are conducted, the scientific community lacks the foundational knowledge to construct accurate and validated predictive models for the supramolecular self-assembly of this compound.
Functional Materials Based on Fmoc Dl Styrylalanine Self Assemblies
Development of Advanced Hydrogels from Fmoc-DL-styrylalanine Peptides
Hydrogels, three-dimensional networks capable of holding large amounts of water, are a key application for self-assembling Fmoc-amino acid derivatives. The unique chemical structure of this compound, featuring the bulky, aromatic Fmoc group and the styryl side chain, dictates its self-assembly behavior and the resultant properties of its hydrogels.
The self-assembly of Fmoc-amino acids into hydrogels is primarily driven by a combination of non-covalent interactions. For this compound, these interactions are crucial for the formation of the fibrous network that entraps water, leading to gelation. The key molecular interactions include:
π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety and the styryl side chains are prone to stacking interactions, which are a major driving force for the initial aggregation of the molecules. deakin.edu.aunih.gov This ordered stacking leads to the formation of the primary fibrillar structures.
Hydrogen Bonding: Intermolecular hydrogen bonds form between the carboxylic acid and amide groups of the alanine (B10760859) backbone. nih.gov These interactions are critical for stabilizing the self-assembled fibers and creating a robust, extended network, often in the form of β-sheets. deakin.edu.au
Hydrophobic Interactions: The hydrophobic nature of both the Fmoc group and the styryl side chain contributes to the self-assembly process in aqueous environments, as the molecules arrange to minimize contact with water.
Gelation is typically induced by a change in environmental conditions, such as a shift in pH or temperature, which alters the solubility of the this compound molecules and promotes self-assembly. researchgate.netnih.gov For instance, lowering the pH protonates the carboxylate groups, reducing electrostatic repulsion and allowing the molecules to come into close enough proximity for the aforementioned non-covalent interactions to take effect, leading to the formation of a stable hydrogel network. researchgate.netresearchgate.net
The mechanical properties of hydrogels are critical for their application. For this compound gels, these properties are inherently linked to the density and morphology of the self-assembled fibrous network. The rheological characteristics, such as stiffness and viscoelasticity, can be controlled by several factors.
| Parameter | Effect on Gel Properties | Typical Range of Storage Modulus (G') |
| Concentration | Higher concentrations of this compound lead to a denser fibrillar network, resulting in a stiffer and more robust gel. | 10 Pa - 10,000 Pa |
| pH | The pH at which gelation is triggered can influence the morphology of the self-assembled fibers, thereby affecting the gel's mechanical strength. mdpi.com | Varies significantly with pH |
| Solvent Composition | The addition of co-solvents can alter the solubility of the gelator and influence the kinetics of self-assembly, impacting the final rheological properties. | Dependent on solvent system |
The data in this table represents typical values observed for Fmoc-amino acid hydrogels and are expected to be applicable to this compound systems.
These gels often exhibit shear-thinning behavior, where their viscosity decreases under shear stress and recovers upon its removal. This property is advantageous for applications such as injectable scaffolds. mdpi.com The structural integrity of these gels is maintained by the entangled network of nanofibers, providing a stable, self-supporting three-dimensional structure.
A key feature of hydrogels made from Fmoc-amino acid derivatives is their responsiveness to external stimuli. nih.gov This "smart" behavior allows for the dynamic control of the hydrogel's properties. This compound hydrogels can be designed to respond to various triggers:
pH: As the primary gelation trigger, pH can also be used to reverse the process. Increasing the pH above the pKa of the carboxylic acid group leads to deprotonation and electrostatic repulsion, causing the fibrous network to disassemble and the gel to transition back to a solution state. nih.govmdpi.commdpi.com
Temperature: Some Fmoc-peptide hydrogels exhibit thermo-responsive behavior, where they can form or dissolve upon a change in temperature. nih.gov This is often related to the temperature-dependent nature of the hydrophobic interactions driving the self-assembly.
Ionic Strength: The presence of ions in the solution can screen the electrostatic charges on the gelator molecules, influencing the self-assembly process and the stability of the resulting hydrogel. nih.gov
This stimuli-responsive nature is highly valuable for applications in drug delivery, where the release of an encapsulated therapeutic can be triggered by a specific environmental cue. nih.gov
Nanomaterials for Advanced Applications
The self-assembled nanofibers of this compound are themselves nanoscale materials with high aspect ratios. These nanofibers can be utilized as fundamental components in the construction of more complex materials for a range of advanced applications.
The fibrous network of this compound hydrogels mimics the architecture of the natural extracellular matrix (ECM), making them promising candidates for tissue engineering scaffolds. nih.govmdpi.com The design of these scaffolds is guided by several key principles:
Biocompatibility: The scaffold material must be non-toxic and support cell adhesion, proliferation, and differentiation. nih.gov Alanine, being a natural amino acid, contributes to the biocompatibility of the scaffold.
Porosity: The hydrogel network must have interconnected pores of an appropriate size to allow for the diffusion of nutrients and oxygen to the encapsulated cells and the removal of metabolic waste. mdpi.com
Biodegradability: For many tissue engineering applications, it is desirable for the scaffold to degrade over time as the new tissue forms. nih.gov The peptide-based nature of this compound allows for potential enzymatic degradation.
Mechanical Properties: The stiffness of the scaffold should ideally match that of the target tissue to provide appropriate mechanical cues to the cells. nih.gov
These scaffolds can serve as a temporary support for cells, guiding the growth and organization of new tissue. nih.gov
To enhance their functionality and mechanical properties, this compound self-assemblies can be integrated with other materials to form hybrid systems. rsc.org This approach allows for the creation of materials with combined properties that are not achievable with a single component.
| Hybrid Component | Purpose of Integration | Potential Application |
| Polysaccharides (e.g., Hyaluronic Acid, Chitosan) | Improve biocompatibility, introduce specific biological signaling. | Enhanced tissue engineering scaffolds, wound healing dressings. |
| Synthetic Polymers (e.g., Polycaprolactone) | Enhance mechanical strength and control degradation rate. nih.gov | Load-bearing tissue engineering, long-term implants. |
| Nanoparticles (e.g., Graphene Oxide, Silver Nanoparticles) | Introduce conductivity, antimicrobial properties, or enable photothermal response. mdpi.com | Biosensors, conductive scaffolds for neural tissue engineering, antimicrobial coatings. |
This table illustrates potential hybrid systems based on principles established for similar Fmoc-peptide hydrogels.
The formation of these hybrid materials can be achieved by co-assembly, where the different components are mixed prior to gelation, or by infiltrating a pre-formed this compound hydrogel with the secondary material. rsc.org These hybrid systems significantly broaden the application scope of this compound-based materials.
Nanostructures for Catalysis and Enzyme Immobilization
No specific research was found detailing the use of this compound self-assembled nanostructures for catalytic applications or for the immobilization of enzymes. While the formation of hydrogels and other nanostructures by Fmoc-amino acids is a common strategy for creating scaffolds for biocatalysis, studies specifically employing the styryl-functionalized alanine derivative for these purposes have not been identified. General principles suggest that such hydrogels could provide a suitable microenvironment for enzymes, potentially enhancing stability and reusability, but experimental data for this compound is not available.
Optical Functionality in this compound Based Systems
Design and Mechanism of Fluorescent Probes Utilizing this compound
There is no available literature on the design and mechanism of fluorescent probes that specifically utilize this compound. The styryl group, being a conjugated system, could potentially serve as a fluorophore, but its application in the design of fluorescent probes for sensing specific analytes has not been reported.
Understanding Optical Property Shifts in Self-Assembled States (e.g., Excimer Formation)
Specific studies on the optical property shifts, such as excimer formation, in the self-assembled states of this compound could not be located. The π-π stacking of the fluorenyl groups in Fmoc-amino acid assemblies is known to cause changes in fluorescence emission, often leading to red-shifted excimer emission. The presence of the additional styryl chromophore in this compound could lead to more complex photophysical behavior upon aggregation, but this has not been experimentally investigated in the available literature.
Application in Bio-imaging and Sensing Methodologies
No research articles were found that describe the application of this compound-based systems in bio-imaging or sensing methodologies. Consequently, there are no detailed research findings or data to report for this section.
Molecular Recognition and Binding Applications
Design of Peptides for Specific Molecular Interactions
Information regarding the design of peptides incorporating this compound for the purpose of specific molecular interactions is not available in the scientific literature. While the styryl side chain could potentially engage in specific π-stacking or hydrophobic interactions, research to exploit this for molecular recognition has not been published.
Supramolecular Architectures for Enhanced Binding Affinity
While direct research on the self-assembly of this compound and its binding affinity is not extensively documented in peer-reviewed literature, the principles governing the behavior of N-Fmoc-protected amino acids, particularly those with aromatic side chains, allow for a well-grounded projection of its potential to form sophisticated supramolecular structures with enhanced binding capabilities. The self-assembly of these molecules is a robust strategy for creating functional biomaterials, where the final architecture is dictated by a delicate balance of non-covalent interactions.
The primary driving forces for the self-assembly of Fmoc-amino acids are π-π stacking and hydrogen bonding. mdpi.comresearchgate.netnih.gov The planar, aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of one another, creating a stable hydrophobic core. rsc.org This process is complemented by hydrogen bonds that form between the amino acid backbones, often leading to the formation of β-sheet-like arrangements. deakin.edu.au In the case of this compound, the styryl side chain—an extended aromatic system—is expected to contribute significantly to these π-π stacking interactions, potentially leading to highly stable and well-ordered nanostructures.
These interactions cooperatively drive the molecules to assemble into one-dimensional nanostructures, such as fibrils and nanotubes. nih.gov These nanofibers can further entangle to form a three-dimensional network, resulting in the formation of a hydrogel that can encapsulate large amounts of water. hw.ac.ukrsc.org The morphology and properties of these gels are influenced by factors such as pH and the specific amino acid sequence. rsc.orgnih.gov
This effect is critical in biological recognition, and self-assembled peptide scaffolds are an effective means of mimicking this natural strategy. nih.gov By organizing the binding epitopes in a defined spatial arrangement, these supramolecular structures can achieve higher affinity and specificity for their targets. Research on other self-assembling peptide systems has demonstrated that multivalent presentation on a nanofiber scaffold leads to tighter binding by antibodies and other specific binding proteins. acs.orgresearchgate.net
The table below illustrates hypothetical data comparing the binding affinity of a monovalent ligand with the same ligand presented on a multivalent self-assembled scaffold, demonstrating the potential enhancement.
| Binding System | Ligand | Format | Dissociation Constant (Kd) | Fold Improvement |
|---|---|---|---|---|
| System A | This compound | Monomeric (in solution) | 10-4 M | - |
| System B | This compound | Multivalent (on self-assembled nanofiber) | 10-7 M | 1000x |
Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to demonstrate the concept of enhanced binding affinity through multivalency. No experimental data for this compound was found in the cited sources.
Advanced Characterization Techniques for Fmoc Dl Styrylalanine Research
Spectroscopic Analysis of Fmoc-DL-styrylalanine Assemblies
Spectroscopic techniques are indispensable for probing the molecular and supramolecular organization of this compound assemblies in a non-destructive manner. They offer detailed information on the conformational changes and intermolecular interactions that drive the formation of higher-order structures.
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral organization and secondary structure of self-assembling peptide-based systems. The method measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecular conformation of chiral molecules and their supramolecular arrangements.
In the context of this compound, CD spectroscopy would be utilized to confirm the presence of ordered secondary structures, such as β-sheets, which are common motifs in the self-assembly of Fmoc-amino acids. nih.govnih.gov The formation of β-sheets typically gives rise to a characteristic CD signal, often a minimum around 218-220 nm. researchgate.net Additionally, the aromatic fluorenyl (Fmoc) group itself is chiral in its stacked, assembled state and produces distinct signals in the near-UV region (around 260-310 nm), providing evidence of the π-π stacking interactions that are crucial for the stability of the assembly. nih.govnih.gov While specific CD spectral data for this compound are not available in the reviewed literature, the expected signals would be interpreted based on established correlations for similar Fmoc-peptide systems.
Table 1: Representative Circular Dichroism Data Interpretation for Fmoc-Peptide Assemblies
| Wavelength Region | Signal Type | Structural Interpretation |
|---|---|---|
| ~218-220 nm | Negative Cotton Effect (Minimum) | Indicates the presence of β-sheet secondary structures. |
| ~200-210 nm | Positive Cotton Effect (Maximum) | Often associated with peptide backbone conformation. |
Note: This table is illustrative of typical data obtained for Fmoc-peptide assemblies and does not represent experimental data for this compound.
Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the specific intermolecular interactions, primarily hydrogen bonding, that stabilize the self-assembled structures of this compound. The technique measures the absorption of infrared radiation by molecular vibrations.
The Amide I region of the IR spectrum (1600-1700 cm⁻¹) is particularly informative for peptide-based systems. nih.gov The position of the C=O stretching vibration peak within this region is highly sensitive to the secondary structure. For instance, the presence of an intense band around 1625-1630 cm⁻¹ is a strong indicator of the formation of intermolecular β-sheet structures. researchgate.net An additional peak, often observed near 1685 cm⁻¹, can suggest an antiparallel arrangement of these β-sheets. nih.gov Analysis of the N-H stretching region (~3300 cm⁻¹) can also provide direct evidence of hydrogen bond formation. Although specific FTIR spectra for this compound were not found, analysis would follow this established framework to confirm the hydrogen-bonding network essential for hydrogelation. nih.govresearchgate.net
Table 2: Key FTIR Peaks for the Analysis of Fmoc-Amino Acid Self-Assembly
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment |
|---|---|---|
| ~1625-1630 | Amide I (C=O stretch) | Indicates β-sheet formation. |
| ~1685-1695 | Amide I (C=O stretch) | Suggests antiparallel β-sheet organization. |
| ~1700 | C=O stretch (Carboxyl) | Monitors the protonation state and H-bonding of the C-terminus. |
Note: This table represents characteristic peak assignments for related Fmoc-compounds. Specific values for this compound would require experimental measurement.
Fluorescence spectroscopy is a highly sensitive technique used to monitor the self-assembly process and probe the microenvironment of the Fmoc group. The fluorenyl moiety is inherently fluorescent, with its emission properties changing upon aggregation. nih.gov
When this compound molecules are solvated as monomers, the Fmoc group exhibits a characteristic emission spectrum. Upon self-assembly, π-π stacking interactions between the fluorenyl groups typically lead to a red-shift (a shift to a longer wavelength) in the maximum emission wavelength and changes in fluorescence intensity. nih.govreading.ac.uk This phenomenon allows for real-time monitoring of the aggregation kinetics. By tracking the fluorescence changes over time, one can determine the critical aggregation concentration (CAC) and study the influence of external triggers like pH or temperature on the assembly process. researchgate.net This technique provides crucial insights into the dynamics of fibril formation, though specific emission data for this compound assemblies remains to be published.
Electron Microscopy for Morphological Characterization
Transmission Electron Microscopy (TEM) offers high-resolution imaging of the fundamental building blocks of this compound hydrogels. Samples are typically prepared by depositing a diluted solution of the self-assembled material onto a TEM grid and allowing it to dry.
TEM analysis would be expected to reveal the presence of long, entangled nanofibrils, which form the structural basis of the hydrogel network. nih.govmanchester.ac.uk These images allow for the measurement of fibril dimensions, such as their width and length, and provide insights into their morphology (e.g., whether they are flat ribbons or twisted helices). researchgate.net While specific TEM images for this compound are not present in the searched literature, studies on analogous Fmoc-dipeptides have consistently shown fibrous networks with diameters typically in the range of 10-50 nm. nih.gov
To visualize the hydrogel network in its native, hydrated state and avoid artifacts from dehydration, Cryo-Scanning Electron Microscopy (Cryo-SEM) is the preferred method. nih.gov The technique involves flash-freezing the hydrogel sample, fracturing it to expose the internal structure, and then imaging it at cryogenic temperatures. nih.gov
This methodology preserves the delicate three-dimensional network of the hydrogel, allowing for the characterization of its porous ultrastructure. nih.govresearchgate.net Cryo-SEM images would reveal the interconnected pores and the dense fibrillar walls that comprise the hydrogel scaffold of this compound. researchgate.net This information is critical for understanding the material's mechanical properties and its potential for applications such as cell culture, where pore size and network architecture are key parameters. Although no specific cryo-SEM studies on this compound were identified, the technique remains the gold standard for imaging the native state of such supramolecular hydrogels.
X-ray Scattering Techniques for Structural Insights
X-ray scattering is an essential non-invasive technique for determining the hierarchical structure of self-assembled materials, from molecular packing to nanoscale morphology. By analyzing the angles and intensities at which X-rays are scattered by a sample, researchers can deduce the arrangement of molecules and the dimensions of the structures they form.
Wide-Angle X-ray Scattering (WAXS) is employed to probe the short-range order within a material, providing insights into the molecular-level arrangement and packing. For a self-assembled this compound system, WAXS would be instrumental in identifying the repeating distances that correspond to specific non-covalent interactions driving the assembly. The analysis of a WAXS pattern reveals characteristic diffraction peaks, from which d-spacing (the distance between repeating structural motifs) can be calculated using Bragg's Law.
In the context of this compound hydrogels, WAXS data would be expected to reveal key structural features:
π-π Stacking: A prominent diffraction signal would correspond to the stacking distance between the aromatic fluorenyl groups of the Fmoc moiety and the styryl groups of the alanine (B10760859) side chain. This distance is typically in the range of 3.4-4.0 Å.
β-Sheet Formation: A signal typically observed around 4.7-4.8 Å would indicate the distance between adjacent peptide backbones arranged in a β-sheet-like conformation, stabilized by hydrogen bonds.
Fibril Packing: Broader peaks at larger d-spacings could provide information on the lateral packing of the self-assembled nanofibers.
The presence of sharp, well-defined peaks in a WAXS pattern is indicative of a highly ordered, crystalline-like structure within the self-assembled fibers.
Table 1: Illustrative WAXS Data and Interpretations for a Typical Fmoc-Amino Acid Hydrogel
| Scattering Angle (2θ) | d-spacing (Å) | Assigned Molecular Interaction |
|---|---|---|
| ~22-26° | ~3.4-4.0 Å | π-π stacking of aromatic rings (Fmoc/styryl) |
| ~18-19° | ~4.7-4.9 Å | Inter-strand distance in β-sheet structures |
Note: This table presents typical values observed for Fmoc-amino acid systems and serves as an example of the data that would be obtained for this compound.
Small-Angle X-ray Scattering (SAXS) is a complementary technique that probes larger structural features, typically in the range of 1 to 100 nanometers. It is ideal for characterizing the size, shape, and arrangement of nanoscale objects, such as the nanofibers formed by the self-assembly of this compound.
When applied to a hydrogel of this compound, SAXS analysis can provide quantitative information about the morphology of the fibrous network. By fitting the scattering data to appropriate models (e.g., a cylinder form factor for fibrous structures), one can determine:
Fiber Diameter: The average cross-sectional diameter of the self-assembled nanofibers. For similar Fmoc-amino acid systems, these diameters are often in the range of 5-20 nm.
Fiber Rigidity: The persistence length of the fibers can be inferred from the scattering curve, indicating their stiffness.
Network Characteristics: At higher concentrations, inter-fiber interactions can be observed, providing information about the mesh size or correlation length of the gel network.
Table 2: Representative Nanostructural Parameters Obtainable from SAXS for an this compound Gel
| Parameter | Typical Value Range | Description |
|---|---|---|
| Fiber Radius (R) | 3 - 10 nm | The average radius of the cylindrical nanofibers. |
| Fiber Length (L) | >100 nm | Typically long and often beyond the resolution limit of SAXS. |
Note: This table is illustrative and shows the type of dimensional data that SAXS analysis would yield.
Rheological Characterization of Gelation Kinetics and Mechanical Properties
Rheology is the study of the flow and deformation of matter. For hydrogels, it is a powerful tool for quantifying their mechanical strength, viscoelasticity, and the dynamics of their formation.
Oscillatory rheology is a non-destructive technique used to probe the viscoelastic properties of materials like hydrogels. A small, oscillating strain or stress is applied to the sample, and the material's response is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. nih.gov
For a this compound hydrogel, several oscillatory tests are informative:
Strain Sweep: This test is performed at a constant frequency to identify the linear viscoelastic region (LVER), the range of strain over which G' and G'' are independent of the applied strain. This ensures that subsequent measurements are non-destructive. It also determines the yield strain, where the gel structure begins to break down.
Frequency Sweep: Performed within the LVER, this test reveals how the viscoelastic properties depend on the timescale of deformation. For a stable hydrogel, G' is typically much greater than G'' (G' > G''), and both moduli show a weak dependence on frequency, confirming the presence of a stable, solid-like network. nih.gov
Table 3: Illustrative Oscillatory Rheology Data for a 1.0 wt% this compound Hydrogel
| Test Type | Conditions | Typical Result | Interpretation |
|---|---|---|---|
| Strain Sweep | 1 Hz frequency, 0.01-500% strain | LVER up to ~0.5% strain | The gel maintains its structure below 0.5% strain. |
| Frequency Sweep | 0.2% strain, 0.1-100 rad/s | G' ≈ 10,000 Pa, G'' ≈ 1,000 Pa | The material is predominantly elastic, forming a strong gel. |
Note: The values in this table are representative examples for a typical Fmoc-amino acid hydrogel.
Oscillatory rheology is also used to monitor the self-assembly process in real-time and to determine the minimum concentration required for gel formation.
Gelation Kinetics: A time sweep measurement, conducted at a constant strain and frequency, tracks the evolution of G' and G'' over time as the gel forms. The gel point is often defined as the time at which the G' and G'' curves cross over (G' = G''). Following this crossover, G' continues to increase and eventually reaches a plateau, indicating the maturation of the gel network. This provides critical information on the rate of self-assembly. nih.gov
Critical Gelation Concentration (CGC): The CGC is the minimum concentration of the gelator required to form a self-supporting gel. It can be determined by preparing samples at various concentrations and measuring their plateau storage modulus (G') after a set incubation time. The CGC is often identified as the concentration at which a sharp increase in G' is observed, signifying the transition from a viscous solution to an elastic gel.
Table 4: Determination of Critical Gelation Concentration (CGC) using Rheology
| This compound Conc. (wt%) | Plateau G' (Pa) | Physical State |
|---|---|---|
| 0.1 | < 1 | Viscous Liquid |
| 0.2 | ~10 | Weak Gel |
| 0.3 | ~500 | Self-supporting Gel |
Note: This illustrative data suggests a CGC between 0.2 and 0.3 wt%, where a significant jump in elastic modulus occurs.
Concluding Remarks and Future Research Directions
Bridging Fundamental Understanding and Advanced Material Design
A critical future direction lies in establishing a more profound connection between the fundamental principles of molecular self-assembly and the rational design of advanced materials. While the self-assembly of Fmoc-amino acids is known to be driven by a combination of π-π stacking, hydrogen bonding, and hydrophobic interactions, the precise contribution of the styryl group in Fmoc-DL-styrylalanine to the final material properties requires deeper investigation. mdpi.com Future research should focus on systematically modifying the chemical structure of the styrylalanine moiety to tune the resulting nanostructures and their functions.
Achieving precise control over the shape, size, and stability of self-assembled nanostructures is a key objective. nih.gov This requires a comprehensive understanding of the thermodynamic and kinetic parameters governing the assembly process. By correlating molecular-level interactions with macroscopic material properties—such as mechanical stiffness, biocompatibility, and conductivity—researchers can move towards a "bottom-up" design paradigm. nih.govd-nb.info This approach will enable the creation of bespoke materials tailored for specific applications, from tissue engineering scaffolds that mimic the native extracellular matrix to conductive hydrogels for bioelectronics. nih.gov
Emerging Methodologies and Interdisciplinary Approaches in this compound Research
The advancement of this compound research will be significantly propelled by the adoption of emerging experimental and computational techniques. High-resolution microscopy and spectroscopy will continue to be vital for characterizing the morphology and molecular arrangement of self-assembled structures. chemrxiv.org Furthermore, the integration of computational modeling, such as molecular dynamics (MD) simulations and density functional theory (DFT), offers a powerful tool for predicting assembly pathways and understanding the non-covalent interactions at an atomistic level. researchgate.netbohrium.com These simulations can guide the experimental design of new Fmoc-styrylalanine derivatives with enhanced self-assembly capabilities.
An interdisciplinary approach is crucial for unlocking the full potential of these materials. A promising emerging technique is the use of microfluidics to control peptide self-assembly and produce nanoparticles with a narrow size distribution. mdpi.comconsensus.app This method allows for precise control over the conditions of self-assembly, which is critical for creating uniform and reproducible nanomaterials for applications that depend on nanoparticle size and consistency. mdpi.comresearchgate.net Collaborations between chemists, materials scientists, biologists, and engineers will be essential to translate fundamental discoveries into tangible technologies.
Unexplored Potentials of this compound in Supramolecular Chemistry and Nanotechnology
The unique chemical structure of this compound presents numerous unexplored opportunities in supramolecular chemistry and nanotechnology. Its potential extends beyond simple hydrogel formation to the creation of complex, multi-component systems. Future work could explore the co-assembly of this compound with other Fmoc-amino acids or bioactive molecules to create multifunctional materials. nih.gov For instance, co-assembly with antimicrobial units like Fmoc-leucine could yield hydrogels with inherent therapeutic properties. nih.govd-nb.info
In nanotechnology, this compound-based nanostructures are promising candidates for advanced drug delivery systems. nih.gov The aromatic nature of the molecule could be exploited for encapsulating hydrophobic drugs, while the amino acid component ensures biocompatibility and biodegradability. nih.gov These nanocarriers could be further functionalized to target specific cells or tissues, enhancing therapeutic efficacy. nih.gov The application of these materials in regenerative medicine also warrants further investigation, particularly in creating scaffolds that can support cell growth and differentiation for tissue repair. nih.gov The development of peptide-based nanostructures that can mimic the native extracellular matrix is a significant goal in this area. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing FMOC-DL-styrylalanine, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using FMOC chemistry. Key steps include:
- FMOC Deprotection : Use 20% piperidine in DMF to remove the FMOC group.
- Coupling Reaction : Activate the styrylalanine derivative with HBTU/DIPEA in DMF for 1–2 hours.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended. Validate purity using analytical HPLC (>95% purity) and LC-MS to confirm molecular weight .
- Critical Checks : Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy, as styrylalanine’s vinyl group may influence stereochemical integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d6) identifies aromatic protons (δ 7.2–7.4 ppm) and FMOC-group signals (δ 4.2–4.4 ppm for the fluorenyl CH₂).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~410).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups. Cross-reference with NIST Chemistry WebBook data for analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?
- Methodological Answer : Discrepancies in ee values often arise from synthesis conditions (e.g., coupling agents, temperature). To address this:
- Optimize Reaction Parameters : Test coupling agents (HATU vs. HBTU) and temperatures (0°C vs. RT) to minimize racemization.
- Analytical Validation : Use chiral HPLC (Chiralpak® IA column, hexane/isopropanol mobile phase) or CD spectroscopy to quantify ee. Compare results with standards from asymmetric synthesis studies .
- Statistical Analysis : Apply multivariate regression to identify variables (e.g., solvent polarity, base strength) most affecting stereochemical outcomes .
Q. What experimental designs are optimal for studying this compound’s impact on peptide conformational stability?
- Methodological Answer :
- Comparative CD Studies : Synthesize peptides with DL-styrylalanine vs. non-vinyl analogs. Measure α-helix/β-sheet content in aqueous vs. membrane-mimetic (e.g., SDS micelles) environments.
- Molecular Dynamics (MD) Simulations : Model the vinyl group’s steric and electronic effects on peptide backbone flexibility (e.g., using GROMACS with CHARMM36 force field).
- Thermal Denaturation Assays : Monitor Tm shifts via differential scanning calorimetry (DSC) to quantify stability changes .
Q. How should researchers address inconsistent solubility data for this compound in peptide synthesis solvents?
- Methodological Answer : Solubility variations may stem from batch-dependent impurities or solvent hydration.
- Systematic Testing : Use dynamic light scattering (DLS) to assess aggregation in DMF, DCM, or NMP.
- Additive Screening : Introduce solubility enhancers (e.g., 0.1 M HOBt in DMF) or sonicate solutions pre-coupling.
- Data Normalization : Report solubility as mg/mL ± SD across ≥3 independent trials, referencing NIST-standardized solvent purity grades .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for this compound in SPPS, and how can this be mitigated?
- Methodological Answer : Yield discrepancies often arise from incomplete coupling or side reactions (e.g., aspartimide formation).
- Preventive Measures :
- Use fresh coupling reagents and pre-activate amino acids for 5 minutes before resin addition.
- Incorporate 2% v/v DIPEA to maintain basic conditions, minimizing acid-sensitive side reactions.
- Diagnostic Tools : Perform Kaiser tests after each coupling step and quantify yields via UV-Vis (FMOC absorbance at 301 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
